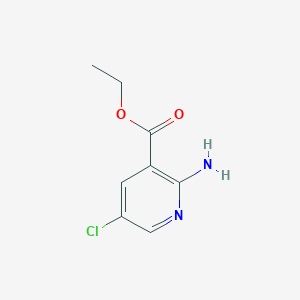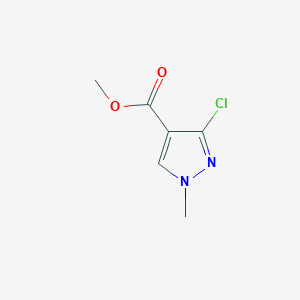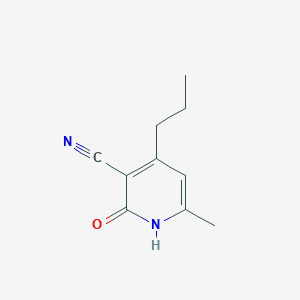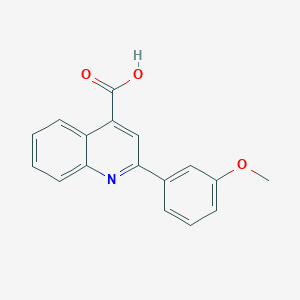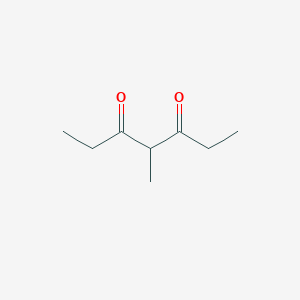
Rocaglaol
Vue d'ensemble
Description
Rocaglaol is a substance used for research and development purposes . It is not advised for medicinal, household, or other uses .
Synthesis Analysis
A synthetic analogue of Rocaglaol has been developed . The synthesis process involves the use of a dual-metal-catalyzed asymmetric allylation of benzofuran-3(2H)-one .Molecular Structure Analysis
Rocaglaol is a type of flavagline, which are formed by the cycloaddition of a flavonoid nucleus with a cinnamic acid moiety . It has a molecular formula of C26H26O6 and a molecular weight of 434.48 .Chemical Reactions Analysis
Flavaglines, including Rocaglaol, are formed by the cycloaddition of a flavonoid nucleus with a cinnamic acid moiety . Rocagloic acid is a biosynthetic precursor from which aglafoline- and rocaglamide-type cyclopentabenzofurans can be derived, while those of the rocaglaol-type are the result of decarboxylation .Physical And Chemical Properties Analysis
Rocaglaol is a powder with a molecular formula of C26H26O6 and a molecular weight of 434.48 . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .Applications De Recherche Scientifique
Inhibition of Protein Translation
Rocaglaol and its derivatives, known as rocaglates, have been reported to inhibit protein translation. This is achieved by modulating the activity of the eIF4A, an RNA helicase sub-unit of the eIF4F complex, which plays a crucial role in the initiation of protein synthesis .
Antitumor Activities
Several rocaglaol derivatives have shown good cytotoxic activity against various tumor cell lines. For instance, eight derivatives isolated from Aglaia odorata exhibited significant cytotoxicity with IC50 values ranging from 0.013 to 5.82 μM . Additionally, novel derivatives designed with modifications on C3 of rocaglaol were synthesized and screened for their antitumor activities against three tumor cell lines: HEL, MDA-MB-231, and HCT116 .
Induction of Apoptosis
Rocaglaol derivatives have also been discovered to induce apoptosis in HCT116 cells. This process occurs via the suppression of the MAPK signaling pathway, which is involved in cell proliferation and survival .
Mécanisme D'action
Target of Action
Rocaglaol, a highly bioactive flavolignan derived from the Aglaia species, primarily targets the eukaryotic initiation factor (eIF) 4A . This factor is an ATP-dependent DEAD-box RNA helicase, which plays a crucial role in unwinding secondary structures at the 5′-UTRs (untranslated regions) of mRNA to enable binding of the ribosomal pre-initiation complex . Rocaglaol also binds to prohibitins (PHB), which are responsible for regulating important signaling pathways .
Mode of Action
Rocaglaol interacts with its targets by inhibiting protein synthesis. It achieves this by binding to the translation initiation factor eIF4A, thereby preventing the unwinding of secondary structures at the 5′-UTRs of mRNA . This inhibition disrupts the binding of the ribosomal pre-initiation complex, effectively halting protein synthesis .
Biochemical Pathways
The primary biochemical pathway affected by Rocaglaol is the protein synthesis pathway. By inhibiting eIF4A, Rocaglaol disrupts the translation initiation process, leading to a decrease in protein synthesis . This has downstream effects on cellular functions that rely on the production of new proteins. Additionally, Rocaglaol’s interaction with prohibitins can influence various signaling pathways regulated by these proteins .
Pharmacokinetics
This suggests that Rocaglaol can be effectively absorbed and distributed within the body when administered orally .
Result of Action
The inhibition of protein synthesis by Rocaglaol leads to significant molecular and cellular effects. It has been found to induce apoptosis and cell cycle arrest in various human cancer cell lines . Moreover, Rocaglaol can reduce tissue inflammation and neuronal cell death by inhibiting NF-kappa B and AP-1 signaling, resulting in significant neuroprotection in animal models of neurodegeneration .
Action Environment
The action, efficacy, and stability of Rocaglaol can be influenced by various environmental factors It’s worth noting that the effectiveness of Rocaglaol can vary depending on the specific physiological and pathological context within the body. For instance, its anticancer activity can vary significantly among different cancer cell lines .
Safety and Hazards
Rocaglaol is for R&D use only and is not advised for medicinal, household, or other uses . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Orientations Futures
Recent research has focused on the stereodivergent total synthesis of Rocaglaol . This research has led to the development of a dual-metal-catalyzed asymmetric allylation of benzofuran-3(2H)-one, which has enabled the synthesis of eight stereoisomers of Rocaglaol . This research is expected to contribute to the understanding of the structure-activity relationships of Rocaglaol .
Propriétés
IUPAC Name |
(1R,3S,3aR,8bS)-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-1,8b-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O6/c1-29-18-11-9-17(10-12-18)26-20(16-7-5-4-6-8-16)15-23(27)25(26,28)24-21(31-3)13-19(30-2)14-22(24)32-26/h4-14,20,23,27-28H,15H2,1-3H3/t20-,23+,25+,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVZOJQBRVGMMK-HCBGRYSISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23C(CC(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@]23[C@@H](C[C@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rocaglaol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




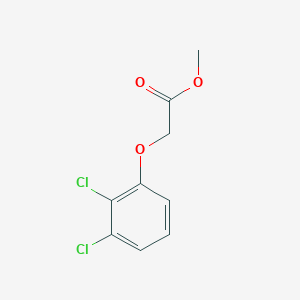
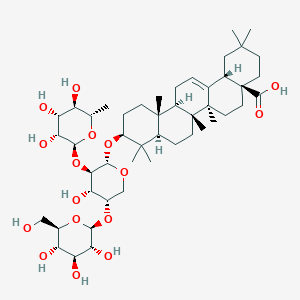
![5,6-Dihydroxybenzo[b][1]benzazepine-11-carboxamide](/img/structure/B189952.png)
![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B189953.png)
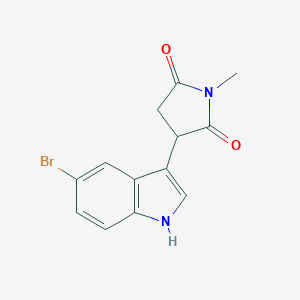
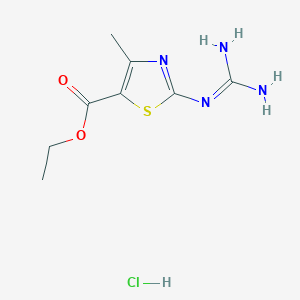
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B189959.png)
